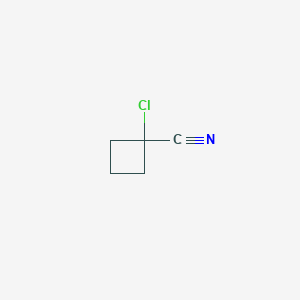
1-Chlorocyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chlorocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H6ClN It is a derivative of cyclobutane, where a chlorine atom and a nitrile group are attached to the same carbon atom in the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Chlorocyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with thionyl chloride to form 1-chlorocyclobutanone, which is then treated with sodium cyanide to yield this compound . Another method involves the chlorination of cyclobutanecarbonitrile using chlorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
化学反应分析
Types of Reactions: 1-Chlorocyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-hydroxycyclobutane-1-carbonitrile.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: 1-Hydroxycyclobutane-1-carbonitrile.
Reduction: 1-Aminocyclobutane-1-carbonitrile.
Oxidation: Various oxidized derivatives, depending on the specific conditions.
科学研究应用
1-Chlorocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-chlorocyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different properties and activities .
相似化合物的比较
Cyclobutanecarbonitrile: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromocyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
1-Chlorocyclopentane-1-carbonitrile: Contains a five-membered ring, resulting in different chemical behavior and applications.
Uniqueness: 1-Chlorocyclobutane-1-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the same carbon atom in a four-membered ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in research and industry .
属性
分子式 |
C5H6ClN |
|---|---|
分子量 |
115.56 g/mol |
IUPAC 名称 |
1-chlorocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C5H6ClN/c6-5(4-7)2-1-3-5/h1-3H2 |
InChI 键 |
NHEFQIITUUHURN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



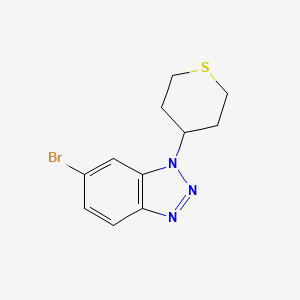
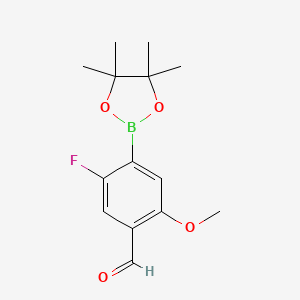
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13573768.png)
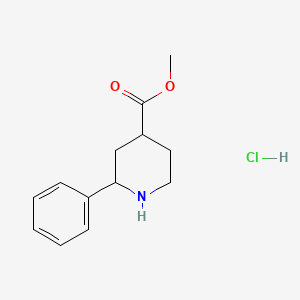
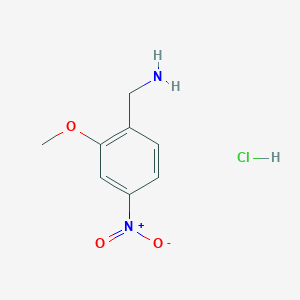

![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)
![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)
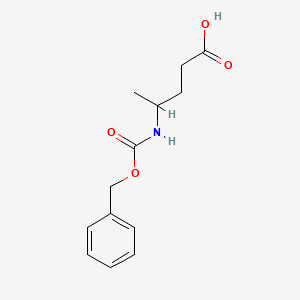
![1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13573820.png)
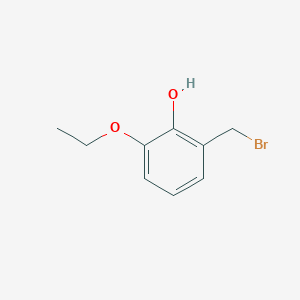
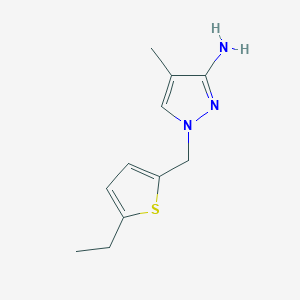
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
